molecular formula C17H13BrCl2N4OS B2903583 N-((4-(4-bromophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2,5-dichlorobenzamide CAS No. 391931-82-1

N-((4-(4-bromophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2,5-dichlorobenzamide

Numéro de catalogue: B2903583
Numéro CAS: 391931-82-1
Poids moléculaire: 472.18
Clé InChI: UBURAUMVZXUCCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((4-(4-Bromophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2,5-dichlorobenzamide is a novel synthetic compound featuring a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This chemical entity is designed for research applications and is not intended for diagnostic or therapeutic use. The structure of this compound, which integrates a 1,2,4-triazole ring with bromophenyl and dichlorobenzamide moieties, suggests significant potential for biochemical investigation. Analogs containing the 1,2,4-triazole nucleus have demonstrated potent inhibitory activity against enzymes like 15-lipoxygenase (15-LOX), a key enzyme in the inflammatory cascade . Furthermore, such triazole-based structures are frequently explored for their antimicrobial, anticancer, and antioxidant properties, making them valuable tools for probing disease mechanisms and identifying new therapeutic targets . The presence of bromine and chlorine atoms may enhance binding affinity and metabolic stability, facilitating structure-activity relationship (SAR) studies in drug discovery programs. Researchers can utilize this compound in various in vitro assays to evaluate its biological activity, for computational chemistry and molecular docking simulations to predict target engagement, and as a key intermediate in the synthetic elaboration of more complex chemical entities . As with all research chemicals, this product is provided "For Research Use Only" and is not to be administered to humans or animals.

Propriétés

IUPAC Name

N-[[4-(4-bromophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrCl2N4OS/c1-26-17-23-22-15(24(17)12-5-2-10(18)3-6-12)9-21-16(25)13-8-11(19)4-7-14(13)20/h2-8H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBURAUMVZXUCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrCl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Core Triazole Modifications

  • Target Compound : Features a 1,2,4-triazole ring with a 4-bromophenyl group (electron-withdrawing) and a methylthio substituent. The benzamide group introduces dichloro substituents at positions 2 and 4.
  • Compound 6m () : Contains a 1,3-benzoxazole fused ring instead of a benzamide, with a 4-bromophenyl group and a thione (-C=S) at position 3 of the triazole. The absence of a methylene-linked benzamide reduces steric bulk compared to the target compound.
  • Compound 5m () : Substituted with a butylthio group (-SButyl) and a pyridine ring, highlighting variability in thioether chain length and aromatic substituents.

Substituent Effects

  • Halogenation : The target compound’s 4-bromophenyl and 2,5-dichlorobenzamide groups contrast with derivatives like N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () , which uses a trimethoxybenzamide group. Halogen placement influences electronic properties and binding interactions .
  • Thioether vs. Thione: The methylthio group (-SMe) in the target compound differs from the thione (-C=S) in 6m ().

Physical Properties

Compound Melting Point (°C) IR Key Peaks (cm⁻¹) NMR (δ, ppm)
Target Compound Not reported Expected: ~1212 (C=S), 533 (C-Br) Anticipated aromatic signals at 6.10–8.01
6m () Not reported 1212 (C=S), 533 (C-Br) 9.51 (triazole NH), 6.10–8.01 (Ar-H)
5m () 147–149 Not provided Pyridine and phenyl protons in aromatic region

Méthodes De Préparation

Construction of the 4H-1,2,4-Triazole Skeleton

The 4H-1,2,4-triazole core is typically synthesized via cyclocondensation reactions. A common approach involves reacting thiosemicarbazides with carboxylic acid derivatives or nitriles under acidic or basic conditions. For instance, in analogous syntheses, hydrazide intermediates (e.g., 2-(4-bromophenyl)quinoline-4-carbohydrazide) are cyclized with reagents like triethyl orthoformate or β-dicarbonyl compounds to form heterocyclic systems.

Example Protocol

  • Starting Material : 4-Bromophenylhydrazine and methylthioacetic acid.
  • Cyclization : React with formic acid under reflux to yield 4-(4-bromophenyl)-5-(methylthio)-4H-1,2,4-triazole.
  • Key Conditions :
    • Solvent: Ethanol or DMF.
    • Catalyst: Pyridine or sulfuric acid.
    • Temperature: 80–100°C for 6–12 hours.

Introduction of the Methylthio Group

The methylthio (-SMe) group is introduced via nucleophilic substitution or alkylation. Patent literature highlights the use of methyl iodide or dimethyl sulfate in the presence of bases like potassium carbonate.

Optimized Step

  • Reagents : Methyl iodide, K₂CO₃.
  • Solvent : Acetonitrile or acetone.
  • Yield : ~85% (based on analogous reactions).

Functionalization with the 4-Bromophenyl Substituent

Bromination of Phenyl Precursors

Direct bromination of phenyl rings is achieved using N-bromosuccinimide (NBS) or dibromohydantoin in halogenated solvents. A patent method for 1-(4-bromophenyl)piperidine synthesis employs NBS in acetonitrile at 20–25°C, yielding >90% product.

Adaptation for Target Compound

  • Substrate : Pre-formed triazole intermediate.
  • Brominating Agent : NBS (1.2 equiv).
  • Solvent : Dichloromethane or acetonitrile.
  • Reaction Time : 5–6 hours.

Coupling with 2,5-Dichlorobenzamide

Amide Bond Formation

The final step involves coupling the triazole-methylamine intermediate with 2,5-dichlorobenzoyl chloride. This is performed under Schotten-Baumann conditions or using coupling agents like EDCl/HOBt.

Procedure

  • Activation : 2,5-Dichlorobenzoyl chloride (1.1 equiv) in THF.
  • Coupling : Add triazole-methylamine and triethylamine (2.0 equiv) at 0–5°C.
  • Workup : Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography.

Yield : 75–80% (estimated from similar amidation reactions).

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Triazole Cyclization : Ethanol at reflux (78°C) improves cyclization efficiency compared to DMF.
  • Bromination : Acetonitrile enhances NBS reactivity, minimizing side products.

Catalytic Additives

  • Triethylamine : Essential for neutralizing HCl during amide coupling.
  • Tetrabutylammonium Salts : Improve phase transfer in bromination steps.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:
    • δ 7.5–8.1 ppm (aromatic protons from bromophenyl and dichlorobenzamide).
    • δ 4.3 ppm (-CH₂- bridge).
    • δ 2.5 ppm (-SMe).
  • IR : Peaks at 1680 cm⁻¹ (C=O) and 1540 cm⁻¹ (C=N).

Chromatographic Purity

  • HPLC : >98% purity using C18 column (MeCN:H₂O = 70:30).

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Source
Triazole Formation Formic acid, ethanol, reflux 78
Methylthio Addition Methyl iodide, K₂CO₃, MeCN 85
Bromination NBS, CH₂Cl₂, 25°C 90
Amide Coupling TEA, THF, 0°C 80

Challenges and Mitigation Strategies

  • Byproduct Formation : During bromination, dibrominated byproducts may form. Mitigated by using stoichiometric NBS and low temperatures.
  • Amide Hydrolysis : Acidic conditions degrade the benzamide. Avoided by maintaining pH >8 during coupling.

Industrial Scalability Considerations

  • Cost-Efficiency : NBS and dichlorobenzoyl chloride are cost-intensive; alternatives like dibromohydantoin reduce expenses.
  • Solvent Recovery : Ethanol and acetonitrile are recycled via distillation.

Q & A

Q. What safety protocols are essential for handling this compound in lab settings?

  • Methodology :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .
  • Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.